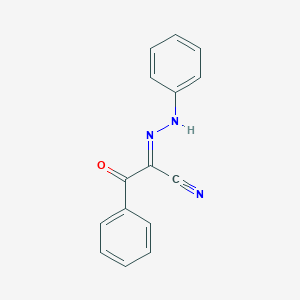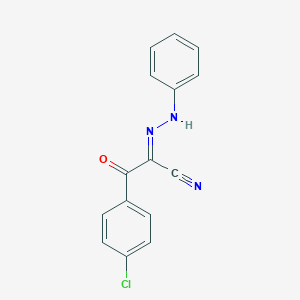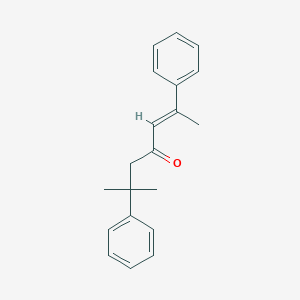
6-Methyl-2,6-diphenyl-2-hepten-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-2,6-diphenyl-2-hepten-4-one (MDPH) is a synthetic compound with a molecular formula of C21H20O. It is also known as Madol or Desoxymethyltestosterone and belongs to the class of anabolic steroids. MDPH is a derivative of testosterone and is used as a performance-enhancing drug by athletes. However, it is banned by the World Anti-Doping Agency (WADA) due to its potential health risks.
Wirkmechanismus
MDPH binds to androgen receptors in the body, which leads to an increase in protein synthesis and muscle growth. It also has anabolic effects on bone tissue and can increase bone density. MDPH has been shown to have a higher affinity for androgen receptors than testosterone, which makes it a potent anabolic agent.
Biochemical and physiological effects:
MDPH has been shown to increase muscle mass and strength in animal models. It also has anabolic effects on bone tissue and can increase bone density. MDPH has been shown to have a higher affinity for androgen receptors than testosterone, which makes it a potent anabolic agent. However, MDPH can also have negative effects on the liver and cardiovascular system. It can cause liver damage and increase the risk of heart disease.
Vorteile Und Einschränkungen Für Laborexperimente
MDPH has been used in scientific research to understand its mechanism of action and its potential use as a therapeutic agent. It is a potent anabolic agent and can be used to study muscle growth and bone density. However, MDPH is banned by WADA and cannot be used in human studies. In addition, MDPH can have negative effects on the liver and cardiovascular system, which limits its use in animal studies.
Zukünftige Richtungen
There are several future directions for the study of MDPH. One area of research is the development of MDPH analogs that have fewer side effects and can be used as therapeutic agents. Another area of research is the study of MDPH in female animals and its potential use as a treatment for osteoporosis. In addition, the development of new techniques to study the effects of MDPH on muscle growth and bone density could lead to a better understanding of its mechanism of action.
Synthesemethoden
MDPH can be synthesized by the reaction of 2,4-dimethylbenzaldehyde with cyclopentanone in the presence of a base. The product is then subjected to a Grignard reaction with bromobenzene to obtain MDPH. The synthesis of MDPH is a multi-step process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
MDPH has been extensively studied for its anabolic and androgenic effects. It has been used in scientific research to understand its mechanism of action and its potential use as a therapeutic agent. MDPH has been shown to increase muscle mass and strength in animal models and has been proposed as a treatment for muscle wasting conditions such as sarcopenia and cachexia. In addition, MDPH has been studied for its potential use in male contraception.
Eigenschaften
Produktname |
6-Methyl-2,6-diphenyl-2-hepten-4-one |
|---|---|
Molekularformel |
C20H22O |
Molekulargewicht |
278.4 g/mol |
IUPAC-Name |
(E)-6-methyl-2,6-diphenylhept-2-en-4-one |
InChI |
InChI=1S/C20H22O/c1-16(17-10-6-4-7-11-17)14-19(21)15-20(2,3)18-12-8-5-9-13-18/h4-14H,15H2,1-3H3/b16-14+ |
InChI-Schlüssel |
MHLAPFZUHWRUJR-JQIJEIRASA-N |
Isomerische SMILES |
C/C(=C\C(=O)CC(C)(C)C1=CC=CC=C1)/C2=CC=CC=C2 |
SMILES |
CC(=CC(=O)CC(C)(C)C1=CC=CC=C1)C2=CC=CC=C2 |
Kanonische SMILES |
CC(=CC(=O)CC(C)(C)C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



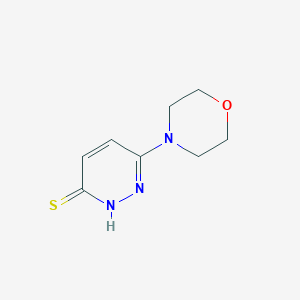
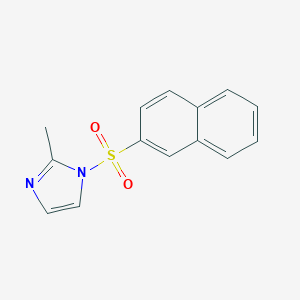
![5-[(2-methoxyanilino)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B274133.png)
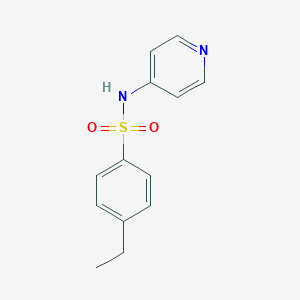
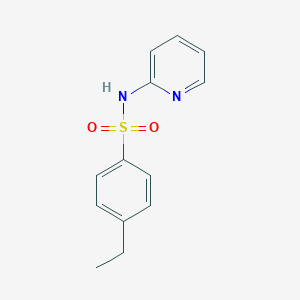
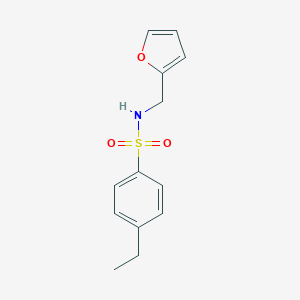
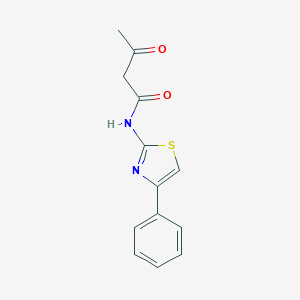
![2-[(2Z)-2-(1-carbamothioyl-3-methyl-5-oxopyrazol-4-ylidene)hydrazinyl]benzoic acid](/img/structure/B274146.png)
![(4Z)-4-[(4-chlorophenyl)hydrazinylidene]-3-methyl-5-oxopyrazole-1-carbothioamide](/img/structure/B274148.png)
![4-[4-(dimethylamino)benzylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B274150.png)
![5-methyl-2-phenyl-4-[(2E)-2-(5-phenylpyrazol-3-ylidene)hydrazinyl]-4H-pyrazol-3-one](/img/structure/B274151.png)
![3-(4-Methylphenyl)-2-[(2-methylphenyl)hydrazono]-3-oxopropanenitrile](/img/structure/B274153.png)
